Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride

Catalog No.
S3126402
CAS No.
1807941-91-8
M.F
C11H15ClN2O2
M. Wt
242.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazi...

CAS Number

1807941-91-8

Product Name

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride

IUPAC Name

(2R,3R)-3-phenyloxolane-2-carbohydrazide;hydrochloride

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

InChI

InChI=1S/C11H14N2O2.ClH/c12-13-11(14)10-9(6-7-15-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2,(H,13,14);1H/t9-,10-;/m1./s1

InChI Key

BEJPDYQXZUTXTJ-DHTOPLTISA-N

SMILES

C1COC(C1C2=CC=CC=C2)C(=O)NN.Cl

Solubility

not available

Cannabinoid Receptor Ligand

One area of research suggests that Rel-THCH-HCl may interact with the body's cannabinoid receptors, similar to cannabinoids found in cannabis plants. Cannabinoid receptors are part of the endocannabinoid system, which plays a role in various physiological processes including pain perception, mood, and memory. Studies have found that Rel-THCH-HCl binds to both CB1 and CB2 cannabinoid receptors, though with a greater affinity for CB1 receptors [].

Analgesic Effects

Due to its potential interaction with cannabinoid receptors, Rel-THCH-HCl is being researched for its analgesic (pain-relieving) properties. Some studies have shown that Rel-THCH-HCl may be effective in reducing pain in animal models []. However, more research is needed to determine its safety and efficacy in humans.

Other Potential Applications

In addition to its analgesic effects, Rel-THCH-HCl is being investigated for other potential applications, including its effects on:

  • Neurological disorders: Some studies have explored the potential use of Rel-THCH-HCl in treating neurological disorders such as epilepsy and Alzheimer's disease. However, more research is needed in this area [, ].
  • Mental health conditions: The effects of Rel-THCH-HCl on mental health conditions such as anxiety and depression are also being investigated. Again, more research is needed to determine its efficacy and safety for these conditions [].

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a phenyl group and a carbohydrazide functional group. Its molecular formula is C11H12ClN3O3C_{11}H_{12}ClN_3O_3 with a molecular weight of approximately 257.69 g/mol. The compound is often studied for its potential biological activities and applications in medicinal chemistry.

The synthesis of Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride typically involves the reaction of a suitable hydrazine derivative with an acyl chloride or carboxylic acid derivative. This process can be facilitated by coupling agents such as Dicyclohexylcarbodiimide (DCC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of bases like triethylamine or pyridine, often carried out in inert solvents such as dichloromethane or tetrahydrofuran .

General Reaction Scheme

  • Formation of Carboxylic Acid Derivative:
    • Carboxylic acid reacts with an activating agent to form an acyl chloride.
  • Coupling with Hydrazine:
    • The acyl chloride then reacts with a hydrazine derivative to form the carbohydrazide.

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride has shown promising biological activities, particularly in antibacterial and antifungal applications. Studies indicate that hydrazide derivatives exhibit significant antimicrobial properties, making them potential candidates for drug development against resistant strains of bacteria . The compound's structure allows for interactions with biological targets, potentially leading to the inhibition of specific metabolic pathways in pathogens.

The synthesis methods for Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride can be categorized into several routes:

  • Hydrazinolysis:
    • Involves the reaction of a methyl ester derivative with hydrazine under acidic conditions to yield the corresponding carbohydrazide.
  • Direct Coupling:
    • The acyl chloride is directly coupled with hydrazine derivatives in the presence of coupling agents and bases.
  • Alternative Routes:
    • Other methods may involve modifications using different solvents or catalysts to optimize yield and purity .

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antibacterial and antifungal agents.
  • Chemical Biology: As a tool for studying enzyme inhibition and metabolic pathways.
  • Material Science: In the development of new polymers or materials with specific chemical properties due to its unique structure.

Research into the interaction studies of Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride indicates that it may interact with various biological macromolecules, including proteins and nucleic acids. These interactions could elucidate its mechanism of action as an antimicrobial agent and help identify potential therapeutic targets within microbial cells .

Similar Compounds: Comparison

Several compounds share structural similarities with Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride. Here are some notable examples:

Compound NameStructureBiological Activity
5-Oxo-N'-phenyltetrahydrofuran-2-carbohydrazideSimilar tetrahydrofuran coreAntibacterial
N'-(4-fluorophenyl)-5-oxopyrrolidine-2-carbohydrazideRelated hydrazone structureAntimicrobial
2-Hydroxy-N'-phenylacetohydrazideContains phenyl and hydrazine moietiesAntifungal

Uniqueness

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and a phenyl substituent, which may enhance its biological activity compared to other similar compounds. The combination of these features could result in distinct pharmacokinetic profiles and therapeutic potentials.

Dates

Modify: 2024-04-14

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